molecular formula C24H17F2N3O B3020597 8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-59-9

8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B3020597
CAS RN: 866349-59-9
M. Wt: 401.417
InChI Key: MRACWQRJXBHRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been extensively studied for its biological activity and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and antimicrobial properties, which may be attributed to its ability to modulate the immune system and inhibit the growth of pathogenic microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline are diverse and include the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and antimicrobial properties, which may be attributed to its ability to modulate the immune system and inhibit the growth of pathogenic microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments include its high potency and selectivity against cancer cells, as well as its ability to modulate the immune system and inhibit the growth of pathogenic microorganisms. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

The future directions of research on 8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline include the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the optimization of its dosage and administration for clinical use. This compound also has potential applications in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Synthesis Methods

The synthesis of 8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline involves a multi-step process that includes the reaction of 2-methoxybenzaldehyde with 4-fluoroaniline to form 2-(4-fluorophenyl)-N-methoxybenzamide. This intermediate is then reacted with 2-chloro-8-fluoroquinoline to form 8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline.

Scientific Research Applications

The scientific research application of 8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is diverse and includes studies on its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-30-22-5-3-2-4-16(22)13-29-14-20-23(15-6-8-17(25)9-7-15)27-28-24(20)19-12-18(26)10-11-21(19)29/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRACWQRJXBHRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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